molecular formula C24H24N2O B11493763 2-(4-methoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

2-(4-methoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole

Cat. No.: B11493763
M. Wt: 356.5 g/mol
InChI Key: MADKQFWAFJJPHX-UHFFFAOYSA-N
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Description

2-(4-METHOXYPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHOXYPHENYL)-1-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1H-1,3-BENZODIAZOLE typically involves the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Substitution Reactions:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the benzodiazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, benzodiazole derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery.

Medicine

In medicine, compounds with benzodiazole cores are explored for their therapeutic potential. This compound could be investigated for its efficacy in treating various diseases, including neurological disorders and infections.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or

Properties

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-[(4-propan-2-ylphenyl)methyl]benzimidazole

InChI

InChI=1S/C24H24N2O/c1-17(2)19-10-8-18(9-11-19)16-26-23-7-5-4-6-22(23)25-24(26)20-12-14-21(27-3)15-13-20/h4-15,17H,16H2,1-3H3

InChI Key

MADKQFWAFJJPHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=C(C=C4)OC

Origin of Product

United States

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